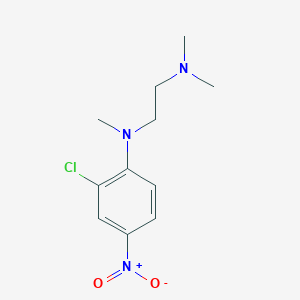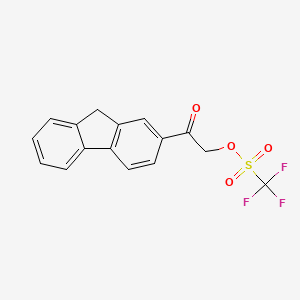
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester is a complex organic compound that combines the properties of methanesulfonic acid, trifluoroacetic acid, and fluorenone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester typically involves the esterification of methanesulfonic acid with a fluorenone derivative. One common method is the reaction of 9H-fluoren-2-yl methanesulfonate with trifluoroacetic anhydride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The fluorenone moiety can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: 2-(9H-fluoren-2-yl)-2-hydroxyethyl ester.
Substitution: Corresponding amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester involves its interaction with various molecular targets. The fluorenone moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid, trifluoro-, 9H-fluoren-2-yl ester: Similar structure but lacks the oxoethyl group.
Fluorenone derivatives: Compounds with similar fluorenone moiety but different functional groups.
Trifluoromethanesulfonates: Compounds with similar trifluoromethanesulfonate group but different core structures.
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester is unique due to its combination of fluorenone and trifluoromethanesulfonate functionalities, which impart distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
817160-36-4 |
|---|---|
Molekularformel |
C16H11F3O4S |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
[2-(9H-fluoren-2-yl)-2-oxoethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H11F3O4S/c17-16(18,19)24(21,22)23-9-15(20)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2 |
InChI-Schlüssel |
CKWIPCBWGJNNOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
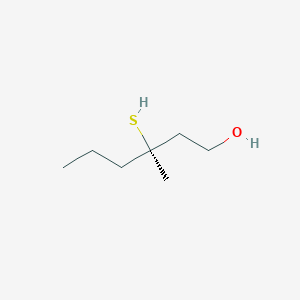
![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
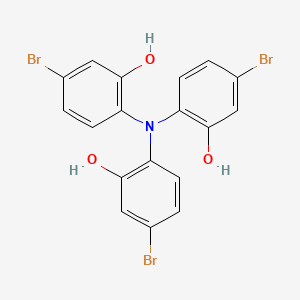
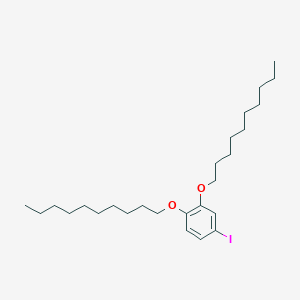
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
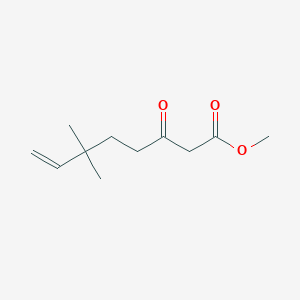
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
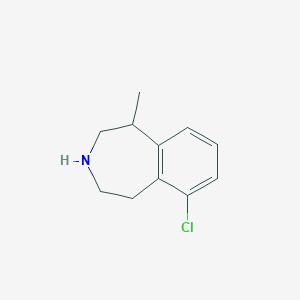
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
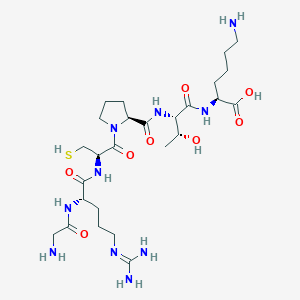
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
